molecular formula C11H13F2NO B13604718 2-(4,5-Difluoro-2-methoxyphenyl)pyrrolidine

2-(4,5-Difluoro-2-methoxyphenyl)pyrrolidine

Cat. No.: B13604718
M. Wt: 213.22 g/mol
InChI Key: XUQXVYDEGABGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-Difluoro-2-methoxyphenyl)pyrrolidine is an organic compound with the molecular formula C11H13F2NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Difluoro-2-methoxyphenyl)pyrrolidine typically involves the reaction of 4,5-difluoro-2-methoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Difluoro-2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4,5-Difluoro-2-methoxyphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(4,5-Difluoro-2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.

    Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.

Uniqueness

2-(4,5-Difluoro-2-methoxyphenyl)pyrrolidine is unique due to the presence of the difluoromethoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

2-(4,5-difluoro-2-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H13F2NO/c1-15-11-6-9(13)8(12)5-7(11)10-3-2-4-14-10/h5-6,10,14H,2-4H2,1H3

InChI Key

XUQXVYDEGABGCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2CCCN2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.